Sufrexal

Descripción

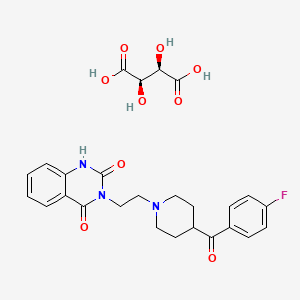

Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTLTEVOQLMYRS-LREBCSMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003945 | |

| Record name | Ketanserin tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-83-7 | |

| Record name | Ketanserin tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketanserin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketanserin tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETANSERIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645498QK7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sufrexal (Ketanserin): A Technical Guide to its Antagonistic Mechanism at the 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanism of action of Sufrexal (Ketanserin) at the 5-hydroxytryptamine 2A (5-HT2A) receptor. Ketanserin (B1673593) is a potent and selective antagonist of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological and pathophysiological processes. This document details the binding affinity and functional potency of Ketanserin, outlines the experimental protocols used to characterize its interaction with the 5-HT2A receptor, and visually elucidates the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in pharmacology, neuroscience, and drug development.

Introduction

Ketanserin is a pharmacological agent recognized primarily for its antihypertensive properties, which are attributed to its antagonism of both serotonergic and adrenergic receptors.[1] Its principal mechanism of action involves the selective blockade of the 5-HT2A receptor.[1][2] The 5-HT2A receptor, a member of the Gq/11 family of GPCRs, is widely distributed throughout the central nervous system and various peripheral tissues.[3][4] Its activation by serotonin (B10506) (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular signaling events, beginning with the activation of phospholipase C (PLC).[3][5] This guide will dissect the antagonistic action of Ketanserin on this pathway, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Quantitative Data: Receptor Binding and Functional Antagonism

The pharmacological profile of Ketanserin is defined by its high affinity for the 5-HT2A receptor and its functional inhibition of 5-HT-mediated signaling. The following tables summarize the key quantitative parameters from various in vitro studies.

Table 1: Binding Affinity of Ketanserin at Human 5-HT2A and Other Receptors

| Receptor | Radioligand | Assay Type | Ki (nM) | Reference(s) |

| 5-HT2A | [3H]ketanserin | Radioligand Binding | 0.35 - 0.77 | [6] |

| Alpha-1 Adrenergic | [125I]BE 2254 | Radioligand Binding | ~1.5 - 1.8 | [7] |

| Histamine (B1213489) H1 | [3H]mepyramine | Radioligand Binding | High Affinity | [8][9][10] |

Table 2: Functional Potency of Ketanserin at the Human 5-HT2A Receptor

| Assay Type | Agonist | Measured Parameter | IC50/EC50 (nM) | Reference(s) |

| Calcium Flux | Serotonin (5-HT) | Intracellular Ca2+ | 1.04 | [6] |

| IP1 Accumulation | Serotonin (5-HT) | Inositol (B14025) Monophosphate | 5.7 | [5] |

Core Mechanism of Action at the 5-HT2A Receptor

Ketanserin functions as a competitive antagonist at the 5-HT2A receptor.[11] This means that it binds to the same site as the endogenous ligand, serotonin, but does not activate the receptor. By occupying the binding site, Ketanserin prevents serotonin from binding and initiating the downstream signaling cascade.

The 5-HT2A Receptor Signaling Cascade

The canonical signaling pathway of the 5-HT2A receptor is initiated upon agonist binding, leading to a conformational change in the receptor and subsequent activation of the heterotrimeric G protein, Gq/11.[3] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These events lead to the phosphorylation of various downstream protein targets, ultimately modulating neuronal excitability and gene expression.

Beyond this primary pathway, 5-HT2A receptor activation can also engage other signaling molecules, including mitogen-activated protein kinases (MAPK) such as ERK1/2, and involve scaffolding proteins like β-arrestin.[3][12]

Inhibition by Ketanserin

Ketanserin's high affinity for the 5-HT2A receptor allows it to effectively compete with serotonin and block the initiation of this signaling cascade. By preventing the activation of Gq/11, Ketanserin inhibits the production of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and activation of PKC.

Detailed Experimental Protocols

The characterization of Ketanserin's mechanism of action relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of Ketanserin for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of Ketanserin for the 5-HT2A receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[13]

-

Radioligand: [3H]Ketanserin.[1]

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., Mianserin).[14]

-

Test compound: Ketanserin.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of [3H]Ketanserin and varying concentrations of unlabeled Ketanserin in the assay buffer.

-

Parallel incubations are performed in the presence of a saturating concentration of a non-radiolabeled ligand to determine non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[1]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of Ketanserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Calcium Flux Assay

This functional assay measures the ability of Ketanserin to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

-

Objective: To determine the functional potency (IC50) of Ketanserin in blocking 5-HT2A receptor-mediated calcium mobilization.

-

Materials:

-

Procedure:

-

Cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye.[15]

-

The cells are then pre-incubated with varying concentrations of Ketanserin or vehicle.

-

A 5-HT2A agonist is added to the wells to stimulate the receptor.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of Ketanserin.

-

The data are normalized to the response of the agonist alone (0% inhibition) and a baseline (100% inhibition).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, downstream second messengers of 5-HT2A receptor activation, and the inhibitory effect of Ketanserin.

-

Objective: To determine the functional potency (IC50) of Ketanserin in blocking 5-HT2A receptor-mediated IP accumulation.

-

Materials:

-

Procedure:

-

Cells are pre-labeled with [3H]myo-inositol (if using the radiometric method).

-

Cells are pre-incubated with varying concentrations of Ketanserin in the presence of LiCl.

-

A 5-HT2A agonist is added to stimulate the receptor.

-

The reaction is stopped, and the accumulated inositol phosphates are extracted and quantified by scintillation counting or a homogeneous time-resolved fluorescence (HTRF) assay for IP1.[18]

-

-

Data Analysis:

-

The amount of accumulated IP is plotted against the concentration of Ketanserin.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

Conclusion

This compound (Ketanserin) is a well-characterized antagonist of the 5-HT2A receptor. Its mechanism of action is rooted in its high-affinity binding to the receptor, leading to the competitive inhibition of serotonin-induced activation of the Gq/11-PLC-IP3/DAG signaling pathway. The quantitative data from radioligand binding and functional assays consistently demonstrate its potent antagonistic properties. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of Ketanserin and the development of novel 5-HT2A receptor modulators. A thorough understanding of Ketanserin's molecular interactions is paramount for its application in research and its potential therapeutic uses.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Ketanserin? [synapse.patsnap.com]

- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoaffinity probes for serotonin and histamine receptors. Synthesis and characterization of two azide analogues of ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. innoprot.com [innoprot.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

Ketanserin: A Comprehensive Technical Profile of its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of ketanserin (B1673593), a potent antagonist of the serotonin (B10506) 5-HT2A receptor. This document is intended for researchers, scientists, and drug development professionals seeking detailed pharmacological data, experimental methodologies, and a clear understanding of its molecular interactions.

Core Pharmacological Profile

Ketanserin is a selective antagonist of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes.[1] While it is a valuable tool in pharmacology, it is not entirely specific for the 5-HT2A receptor, exhibiting notable affinity for other receptors, particularly the alpha-1 adrenergic receptor.[1][2] This cross-reactivity is a critical consideration in the design and interpretation of experiments utilizing ketanserin.

Quantitative Binding Affinity Data

The binding affinity of ketanserin for various neurotransmitter receptors has been characterized through numerous in vitro studies. The following tables summarize the equilibrium dissociation constants (Ki) of ketanserin for human and rat receptors, providing a quantitative measure of its binding potency. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Reference |

| Serotonin Receptors | |||

| 5-HT2A | Human | 0.35 - 0.77 | [3] |

| 5-HT2A | Rat | 0.85 | [4] |

| 5-HT1C | - | Lower affinity than for 5-HT2A | [5] |

| 5-HT1D | - | Can be used to discriminate between 5-HT1D and 5-HT1B | [6] |

| 5-HT1B | - | Can be used to discriminate between 5-HT1D and 5-HT1B | [6] |

| Adrenergic Receptors | |||

| α1A-adrenoceptor | Human | ~0.63 (pKi 8.2) | [4] |

| α1-adrenoceptor | Rat | 10 | [4] |

| Dopamine Receptors | |||

| D1 | Human | ~200 (pKi 6.7) | [4] |

| D1 | Rat | >3000 | [4] |

| D2 | Human | 240 | [4] |

| D2 | Rat | ~490 (pKi 6.31) | [4] |

| Histamine (B1213489) Receptors | |||

| H1 | - | High Affinity | [2] |

Receptor Selectivity Profile

While potent at the 5-HT2A receptor, ketanserin's utility as a highly selective antagonist is limited by its significant affinity for other receptors.[2] Notably, it displays high affinity for α1A-, α1B-, and α1D-adrenergic receptors, as well as histamine H1 receptors.[2] It also exhibits moderate affinity for α2B-adrenergic and 5-HT2C receptors.[2] This broad selectivity profile necessitates careful consideration of potential off-target effects in experimental designs.

Signaling Pathways

The primary mechanism of action of ketanserin involves the blockade of 5-HT2A receptor-mediated signaling. The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by serotonin, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately modulates various cellular responses. There is also evidence for the involvement of the JAK/STAT and ERK/MAPK pathways in 5-HT2A receptor signaling.[7]

Caption: 5-HT2A Receptor Signaling Pathway Blocked by Ketanserin.

Experimental Protocols

Radioligand Binding Assay for Determining Ketanserin Binding Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin.[3][8]

Materials:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from rat frontal cortex.[3][8]

-

Test Compound: The compound for which the binding affinity is to be determined.

-

Non-specific Binding Control: Unlabeled ketanserin or another suitable 5-HT2A antagonist (e.g., mianserin).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

-

Filtration Apparatus: Glass fiber filters and a cell harvester.[3][8]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Centrifuge to pellet the membranes.

-

Wash the pellet with fresh assay buffer and re-centrifuge.

-

Resuspend the final pellet in assay buffer to the desired protein concentration.[8]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[3][8]

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.[3]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Caption: Radioligand Binding Assay Workflow.

Calcium Fluorescence Functional Assay

This functional assay measures the antagonist effect of ketanserin on 5-HT2A receptor activation by monitoring changes in intracellular calcium levels.[3]

Materials:

-

HEK293 cells expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Ketanserin and a 5-HT2A receptor agonist (e.g., serotonin).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injector.[3]

Procedure:

-

Cell Plating: Seed cells into 96-well plates and grow to confluence.[3]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[3]

-

Compound Incubation: Incubate the cells with varying concentrations of ketanserin (or a test compound) to allow for receptor binding.[3]

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Inject a 5-HT2A agonist into the wells to stimulate the receptors.

-

Immediately measure the fluorescence intensity over time to capture the calcium transient.[3]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of ketanserin (100% inhibition).

-

Plot the normalized response against the logarithm of the antagonist concentration to determine the IC50 value.[3]

-

Caption: Calcium Fluorescence Functional Assay Workflow.

Conclusion

Ketanserin remains a cornerstone pharmacological tool for investigating the 5-HT2A receptor system. Its well-characterized binding profile, coupled with established experimental protocols, allows for its effective use in a variety of research applications. However, its significant affinity for other receptors, particularly alpha-1 adrenergic and histamine H1 receptors, necessitates careful experimental design and data interpretation to account for potential off-target effects. This technical guide provides the essential data and methodologies to support the informed use of ketanserin in scientific research and drug development.

References

- 1. What is the mechanism of Ketanserin? [synapse.patsnap.com]

- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

The Pharmacodynamics of Ketanserin in Cardiovascular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketanserin (B1673593) is a quinazoline-derived drug that exhibits a unique pharmacological profile, primarily characterized by its potent antagonism of serotonin (B10506) (5-HT) receptors, specifically the 5-HT2A subtype, and a weaker antagonistic activity at alpha-1 adrenergic receptors.[1][2] This dual mechanism of action underpins its significant effects on the cardiovascular system, leading to vasodilation, a reduction in blood pressure, and inhibition of platelet aggregation.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of ketanserin in various cardiovascular models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental workflows.

Mechanism of Action

Ketanserin's cardiovascular effects are principally mediated through the blockade of two key receptor systems involved in vascular tone and platelet function:

-

Serotonin 5-HT2A Receptor Antagonism: Serotonin, released from aggregating platelets, is a potent vasoconstrictor that acts on 5-HT2A receptors on vascular smooth muscle cells.[2] Ketanserin is a selective and potent antagonist of these receptors, thereby inhibiting serotonin-induced vasoconstriction.[1][2] This action contributes significantly to its vasodilatory and antihypertensive properties.[1] Beyond vasoconstriction, 5-HT2A receptor activation is also implicated in platelet aggregation; thus, ketanserin's antagonism at this receptor also confers anti-platelet effects.[2]

-

Alpha-1 Adrenergic Receptor Antagonism: Ketanserin also possesses a notable, albeit weaker, antagonistic effect on alpha-1 adrenergic receptors.[1][2] These receptors are activated by catecholamines like norepinephrine, leading to vasoconstriction. By blocking alpha-1 adrenoceptors, ketanserin further contributes to vasodilation and the reduction of peripheral vascular resistance, which is a key factor in its antihypertensive efficacy.[4][5] Studies in spontaneously hypertensive rats (SHR) suggest that this alpha-1 blockade is a major contributor to its blood pressure-lowering effect.[1][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways antagonized by Ketanserin.

References

- 1. Antihypertensive effects of ketanserin in the spontaneously hypertensive rat: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ketanserin? [synapse.patsnap.com]

- 3. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketanserin: systemic and regional hemodynamics in spontaneously hypertensive rats. Role of alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ketanserin on hemodynamics and baroreflex effects in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic serotonergic blockade with ketanserin in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Pathways of Ketanserin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Ketanserin, a potent antagonist of the serotonin (B10506) 5-HT2A receptor with additional activity at alpha-1 adrenergic and histamine (B1213489) H1 receptors. This document details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the core signaling cascades to facilitate further research and drug development efforts.

Introduction to Ketanserin

Ketanserin is a selective antagonist of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling cascade. Its antagonistic properties extend to alpha-1 adrenergic and histamine H1 receptors, contributing to its complex pharmacological profile. Initially developed as an antihypertensive agent, Ketanserin's mechanism of action involves the modulation of various intracellular signaling pathways that regulate vascular tone, platelet aggregation, and inflammatory processes. Understanding these downstream effects is crucial for elucidating its therapeutic potential and guiding the development of more selective pharmacological agents.

Quantitative Data: Receptor Binding Affinities and Downstream Effects

The following tables summarize the known quantitative data for Ketanserin's interaction with its primary targets and its impact on key downstream signaling events.

| Receptor Subtype | Species | Assay Type | Value | Parameter | Reference |

| 5-HT2A | Human | Radioligand Binding | ~1 nM | Ki | |

| 5-HT2A | Human | Radioligand Binding | 0.52 nM | IC50 | |

| 5-HT2A | Human Brain | PET | 2.52 ng/mL | EC50 | |

| Alpha-1A Adrenergic | Human | Radioligand Binding | 8.2 | pKi | |

| Histamine H1 | Human | Not Specified | High Affinity | - | |

| Table 1: Receptor Binding Affinities of Ketanserin. This table presents the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of Ketanserin for its primary molecular targets. |

| Downstream Effect | System/Assay | Value | Parameter | Reference |

| Inhibition of Platelet Aggregation | Human Platelets | 240 nM | IC50 | |

| hERG Channel Blockade | HEK 293 Cells | 0.11 µM | IC50 | |

| Decrease in Intracellular Calcium | HEK293 Cells | 0.52 nM | IC50 | |

| Table 2: Quantitative Downstream Effects of Ketanserin. This table summarizes the inhibitory concentrations (IC50) of Ketanserin on various physiological and cellular processes. |

Core Signaling Pathways

Ketanserin's primary mechanism of action is the blockade of the 5-HT2A receptor, which disrupts the canonical Gq/11 signaling pathway. It also impacts other significant cellular signaling cascades.

The Gq/11-PLC-IP3/DAG Pathway

Antagonism of the 5-HT2A receptor by Ketanserin directly inhibits the activation of the Gq/11 protein. This, in turn, prevents the activation of Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum via IP3 receptors and the activation of Protein Kinase C (PKC) by DAG are consequently suppressed. This cascade is central to many of the physiological effects of serotonin, including smooth muscle contraction and platelet aggregation. The alpha-1 adrenergic receptor, another target of Ketanserin, also signals through the Gq/11 pathway, and its blockade by Ketanserin further contributes to the inhibition of this cascade.

The MEK/ERK Signaling Pathway

Ketanserin has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This inhibitory effect is mediated through its antagonism of the 5-HT2A receptor and is crucial for its anti-inflammatory properties, including the suppression of inducible nitric oxide synthase (iNOS) expression.

Regulation of iNOS and NF-κB

Ketanserin's anti-inflammatory effects are partly attributable to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS). This is achieved through the blockade of the 5-HT2A receptor, which subsequently suppresses the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The inhibition of the MEK/ERK pathway by Ketanserin is a key upstream event in the downregulation of NF-κB and iNOS.

Modulation of TGF-β1 Signaling

Ketanserin has been implicated in the modulation of Transforming Growth Factor-beta 1 (TGF-β1) signaling. By antagonizing the 5-HT2A receptor, Ketanserin can influence the phosphorylation of Smad2, a key downstream effector in the TGF-β1 pathway. This interaction highlights a potential role for Ketanserin in cellular processes regulated by TGF-β1, such as fibrosis and cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling pathways of Ketanserin.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of Ketanserin for the 5-HT2A receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat frontal cortex).

-

Radioligand: [3H]ketanserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Mianserin or unlabeled Ketanserin.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of unlabeled Ketanserin. Include wells for total binding (no competitor) and non-specific binding.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of ERK Phosphorylation

Objective: To quantify the effect of Ketanserin on the phosphorylation of ERK1/2.

Materials:

-

Cell line of interest (e.g., vascular smooth muscle cells).

-

Ketanserin.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency and treat with varying concentrations of Ketanserin for a specified time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against p-ERK. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.

-

Densitometry: Quantify band intensities to determine the relative levels of p-ERK.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to serotonin in the presence and absence of Ketanserin.

Materials:

-

Cells expressing the 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay Buffer (e.g., HBSS).

-

Serotonin (agonist).

-

Ketanserin.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load cells with Fura-2 AM in assay buffer and incubate to allow for de-esterification.

-

Washing: Wash cells to remove extracellular dye.

-

Assay: Place the plate in the fluorescence reader. Record baseline fluorescence.

-

Compound Addition: Add Ketanserin or vehicle, followed by the addition of serotonin.

-

Measurement: Continuously measure the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm) over time to determine the change in intracellular calcium concentration.

Conclusion

Ketanserin exerts its pharmacological effects through a multi-faceted mechanism, primarily by antagonizing the 5-HT2A receptor and its downstream Gq/11 signaling pathway. Its inhibitory actions on the MEK/ERK cascade, NF-κB activation, and iNOS expression underscore its anti-inflammatory potential. Furthermore, its influence on TGF-β1 signaling suggests a role in modulating cellular growth and differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the intricate signaling networks modulated by Ketanserin and to develop novel therapeutics targeting these pathways.

Ketanserin's Dual Antagonism: A Technical Guide to its Effects on Platelet Aggregation and Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketanserin (B1673593), a quinazoline (B50416) derivative, is a potent antihypertensive agent with significant effects on hemostasis. Its pharmacological profile is primarily characterized by its high-affinity antagonism of serotonin (B10506) (5-HT) 5-HT2A receptors and, to a lesser extent, α1-adrenergic receptors. This dual-receptor blockade underpins its ability to inhibit both platelet aggregation and vasoconstriction, making it a subject of extensive research in cardiovascular medicine. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evaluation of ketanserin's actions on platelets and vascular smooth muscle.

Introduction

Serotonin, a biogenic amine released from various cells, including platelets, plays a critical role in a multitude of physiological processes. In the cardiovascular system, serotonin is a key mediator of platelet aggregation and vasoconstriction, contributing to thrombosis and hypertension. Ketanserin has emerged as a valuable pharmacological tool and therapeutic agent due to its selective antagonism of the 5-HT2A receptor, the primary receptor subtype mediating the pro-aggregatory and vasoconstrictive effects of serotonin.[1] Furthermore, its interaction with α1-adrenergic receptors contributes to its vasodilatory properties.[[“]] Understanding the intricate details of ketanserin's mechanism of action is crucial for the development of novel antithrombotic and antihypertensive therapies.

Mechanism of Action

Ketanserin's primary mechanism of action is its competitive antagonism of the 5-HT2A receptor.[3] In addition to its potent anti-serotonergic effects, ketanserin also exhibits affinity for and antagonism of α1-adrenergic receptors, which are involved in catecholamine-mediated vasoconstriction.[[“]]

Antagonism of 5-HT2A Receptors

On platelets and vascular smooth muscle cells, serotonin binds to 5-HT2A receptors, which are Gq protein-coupled receptors (GPCRs). Activation of this receptor initiates a signaling cascade that leads to platelet activation and smooth muscle contraction. Ketanserin competitively binds to these receptors, preventing serotonin from eliciting its downstream effects.

Antagonism of α1-Adrenergic Receptors

Ketanserin also acts as an antagonist at α1-adrenergic receptors, which are predominantly found on vascular smooth muscle. These receptors are activated by norepinephrine (B1679862) and epinephrine, leading to vasoconstriction. By blocking these receptors, ketanserin contributes to vasodilation and a reduction in blood pressure.[[“]]

Signaling Pathways

The physiological effects of ketanserin are a direct consequence of its interference with specific intracellular signaling pathways.

5-HT2A Receptor Signaling in Platelets and Vascular Smooth Muscle

The 5-HT2A receptor is coupled to the Gq alpha subunit. Upon serotonin binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events in platelets results in granule release, shape change, and ultimately, aggregation. In vascular smooth muscle cells, it leads to the phosphorylation of myosin light chain, resulting in contraction and vasoconstriction.

Figure 1. 5-HT2A Receptor Signaling Pathway.

α1-Adrenergic Receptor Signaling in Vascular Smooth Muscle

Similar to the 5-HT2A receptor, the α1-adrenergic receptor is also coupled to the Gq protein. Its activation by catecholamines like norepinephrine triggers the same PLC-IP3-DAG pathway, culminating in vasoconstriction. Ketanserin's blockade of this receptor provides an additional mechanism for vasodilation.

Figure 2. α1-Adrenergic Receptor Signaling.

Quantitative Data on Ketanserin's Effects

The following tables summarize the quantitative data on the efficacy of ketanserin in inhibiting platelet aggregation and vasoconstriction from various in vitro and in vivo studies.

Table 1: Inhibition of Platelet Aggregation by Ketanserin

| Agonist(s) | Parameter | Value | Species | Reference |

| Serotonin (5-HT) | IC50 | 1.66 x 10⁻⁸ M | Human | [3] |

| Serotonin (5-HT) | IC50 | 2.4 x 10⁻⁷ M | Human | [4] |

| Collagen | IC50 | 3.21 x 10⁻⁵ M | Rat | [5] |

| 5-HT + Collagen | IC50 | 1.3 x 10⁻⁶ M | Rat | [5] |

| 5-HT + ADP | IC50 | 9.7 x 10⁻⁶ M | Rat | [5] |

| Serotonin (5-HT) | % Inhibition | -41.1% (slope) | Human | [6] |

| Epinephrine + Serotonin | % Inhibition | Significant (p < 0.001) | Human | [7] |

Table 2: Antagonism of Vasoconstriction by Ketanserin

| Agonist | Tissue | Parameter | Value | Species | Reference |

| Noradrenaline | Isolated Perfused Mesentery | pA2 | 7.5 | Rat | [8] |

| Serotonin (5-HT) | Isolated Rat Caudal Artery | Threshold Concentration | 10⁻¹⁰ - 10⁻⁹ M | Rat | [9] |

| Serotonin (5-HT) | Canine Basilar Artery | Threshold Concentration | 10⁻¹⁰ - 10⁻⁹ M | Canine | [9] |

| Serotonin (5-HT) | Canine Saphenous Vein | Threshold Concentration | 10⁻⁸ M | Canine | [9] |

| Phenylephrine | In Vivo | Blood Pressure | No significant alteration | Human | [10] |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

Blood Collection: Whole blood is drawn from a healthy, drug-free donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is the PRP, is carefully collected. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5 x 10⁸ platelets/mL, using PPP.

-

Aggregometry:

-

Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.

-

The instrument is calibrated with PRP (0% light transmission) and PPP (100% light transmission).

-

A baseline is recorded for a few minutes.

-

Ketanserin or vehicle is added to the PRP and incubated for a specified time.

-

An aggregating agent (e.g., serotonin, ADP, collagen) is added to initiate aggregation.

-

The change in light transmission is recorded over time, typically for 5-10 minutes.

-

-

Data Analysis: The maximum aggregation percentage is determined. For inhibition studies, IC50 values are calculated from dose-response curves.

Figure 3. Platelet Aggregation Assay Workflow.

Isolated Aortic Ring Vasoconstriction Assay

This ex vivo method assesses the contractile or relaxant effects of substances on isolated segments of arteries.

Methodology:

-

Tissue Preparation:

-

A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Adherent connective and adipose tissues are removed.

-

The aorta is cut into rings of 2-3 mm in width.

-

-

Mounting:

-

Each aortic ring is suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.

-

The viability of the rings is tested by inducing contraction with a high concentration of potassium chloride (KCl).

-

-

Experimental Protocol:

-

After washing and returning to baseline tension, the aortic rings are incubated with ketanserin or vehicle for a predetermined period.

-

A cumulative concentration-response curve to a vasoconstrictor agent (e.g., serotonin or phenylephrine) is generated by adding the agonist in increasing concentrations to the organ bath.

-

-

Data Analysis: The contractile responses are recorded as changes in tension (grams). The pA2 value, a measure of antagonist potency, can be calculated from the rightward shift of the agonist's concentration-response curve in the presence of different concentrations of ketanserin.[8]

Figure 4. Isolated Aortic Ring Assay Workflow.

Conclusion

Ketanserin's dual antagonism of 5-HT2A and α1-adrenergic receptors provides a powerful mechanism for modulating two critical aspects of cardiovascular physiology: platelet aggregation and vascular tone. The in-depth understanding of its molecular interactions, the signaling pathways it inhibits, and the quantitative assessment of its effects are paramount for the rational design and development of next-generation cardiovascular therapeutics. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the core principles and methodologies for investigating the multifaceted actions of ketanserin. Further research into the nuanced interactions of ketanserin with other receptor systems and its long-term effects will continue to refine its therapeutic applications and pave the way for novel drug discoveries.

References

- 1. Ketanserin: a novel cardiovascular drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Inhibition of 5-hydroxytryptamine-induced and -amplified human platelet aggregation by ketanserin (R 41 468), a selective 5-HT2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet function during long-term treatment with ketanserin of claudicating patients with peripheral atherosclerosis. A multi-center, double-blind, placebo-controlled trial. The PACK Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of ketanserin on platelet function and red cell filterability in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism by ketanserin of 5-HT-induced vasoconstriction unmasks a 5-HT-induced vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vascular effects of ketanserin (R 41 468), a novel antagonist of 5-HT2 serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ketanserin on blood pressure and platelet aggregation in elderly men with mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Alpha-1 Adrenergic Blockade by Ketanserin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketanserin (B1673593) is a quinazoline-derived drug that exhibits a unique pharmacological profile characterized by its potent antagonism of both serotonin (B10506) 5-HT2A receptors and alpha-1 adrenergic receptors.[1][2] While its 5-HT2A blocking properties have been extensively studied, the contribution of its alpha-1 adrenergic blockade to its overall physiological effects is a critical area of investigation for understanding its therapeutic applications, particularly in the management of hypertension and other cardiovascular disorders. This technical guide provides a comprehensive overview of the physiological effects stemming from the alpha-1 adrenergic blockade by ketanserin, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Dual Antagonism of Ketanserin

Ketanserin's primary mechanism of action involves the competitive antagonism of 5-HT2A receptors.[2] However, it also possesses a significant affinity for alpha-1 adrenergic receptors, which are crucial regulators of vascular tone.[1] The antihypertensive effect of ketanserin is believed to result from the synergistic action of both 5-HT2A and alpha-1 adrenergic blockade.[2] This dual antagonism leads to vasodilation of both arteries and veins, resulting in a reduction in blood pressure.[3] This guide will focus specifically on the physiological consequences of ketanserin's interaction with the alpha-1 adrenergic system.

The Alpha-1 Adrenergic Signaling Pathway and its Blockade by Ketanserin

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade that leads to vasoconstriction. Ketanserin, by acting as an antagonist at these receptors, inhibits this cascade.

Signaling Pathway Diagram

The following diagram illustrates the alpha-1 adrenergic signaling pathway and the point of intervention by ketanserin.

Quantitative Physiological Effects of Alpha-1 Blockade by Ketanserin

The alpha-1 adrenergic blocking properties of ketanserin contribute significantly to its hemodynamic effects. The following tables summarize quantitative data from various clinical trials and experimental studies.

Effects on Blood Pressure and Heart Rate in Hypertensive Patients

| Study Population | Ketanserin Dose | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Reference |

| Mild to Moderate Essential Hypertension | 40-80 mg/day | 4 weeks | Similar to prazosin (B1663645) (2-4 mg/day) | Similar to prazosin (2-4 mg/day) | No significant change | [4] |

| Severe Essential Hypertension (IV) | 5 mg bolus, then 4-20 mg/hr infusion | 6 hours | Mean drop from 188 to 175 | Mean drop from 123 to 103 | No significant change | [5] |

| Mild to Moderate Essential Hypertension | 120 mg/day | 6 weeks | -9 | -7 | -5% | [6] |

| Elderly Men with Mild Hypertension | 40 mg bid | 6 weeks | -8 | -6 | Not reported | [7] |

| Mild to Moderate Essential Hypertension | 20-40 mg bid | Not specified | -6.9 (NS) | -13.1 (p < 0.05) | -11.1 (p < 0.01) | [8] |

Hemodynamic Effects in Heart Failure and Other Conditions

| Study Population | Ketanserin Dose | Parameter Measured | Change | Reference |

| Congestive Heart Failure (IV) | 10 mg bolus, 3 mg/hr infusion | Total Peripheral Resistance | Decrease | [9] |

| Congestive Heart Failure (IV) | 10 mg bolus, 3 mg/hr infusion | Stroke Volume | Increase | [9] |

| Congestive Heart Failure (IV) | 10 mg bolus, 3 mg/hr infusion | Right Atrial Pressure | Decrease | [9] |

| Congestive Heart Failure (IV) | 10 mg bolus, 3 mg/hr infusion | Pulmonary Artery Pressure | Decrease | [9] |

| Patients with Stable Angina (IV) | 10 mg | Systemic Vascular Resistance | Decrease (p < 0.05) | [10] |

| Patients with Stable Angina (IV) | 10 mg | Pulmonary Vascular Resistance | Decrease (p < 0.05) | [10] |

| Essential Hypertension | Not specified | Total Peripheral Resistance | Decrease | [1] |

| Essential Hypertension | Not specified | Cardiac Output | Unchanged | [1] |

Detailed Experimental Protocols

To quantitatively assess the alpha-1 adrenergic blockade of ketanserin, specific experimental protocols are employed.

Phenylephrine (B352888) Challenge Test

This protocol is used to determine the degree of alpha-1 adrenergic receptor blockade by measuring the pressor response to an alpha-1 selective agonist, phenylephrine.

Objective: To quantify the antagonistic effect of ketanserin on alpha-1 adrenoceptors.

Materials:

-

Intravenous infusion pump

-

Phenylephrine hydrochloride solution (e.g., 100 mcg/mL)[11]

-

Continuous blood pressure monitoring equipment (e.g., intra-arterial line or non-invasive beat-to-beat monitoring)

-

Heart rate monitor

-

Ketanserin or placebo

Procedure:

-

Baseline Measurement: After a rest period, obtain stable baseline measurements of blood pressure and heart rate.

-

Drug Administration: Administer ketanserin or placebo according to the study design (e.g., oral or intravenous).

-

Phenylephrine Infusion: Begin a continuous intravenous infusion of phenylephrine at a low dose (e.g., 0.1-0.2 µg/kg/min).[12]

-

Dose Titration: Increase the phenylephrine infusion rate in a stepwise manner at regular intervals (e.g., every 5-10 minutes) until a target increase in systolic blood pressure (e.g., 20-30 mmHg) is achieved.[13]

-

Continuous Monitoring: Continuously record blood pressure and heart rate throughout the infusion.

-

Data Analysis: Construct a dose-response curve by plotting the change in blood pressure against the infusion rate of phenylephrine. The degree of rightward shift in the dose-response curve after ketanserin administration, compared to placebo, indicates the extent of alpha-1 adrenergic blockade.

Venous Occlusion Strain-Gauge Plethysmography

This non-invasive technique is used to measure forearm blood flow and assess changes in peripheral vascular resistance.[14][15][16]

Objective: To evaluate the effect of ketanserin on peripheral vasodilation.

Materials:

-

Strain-gauge plethysmograph with a mercury-in-silastic or indium-gallium strain gauge

-

Venous occlusion cuff

-

Arterial occlusion cuff (for the wrist)

-

Data acquisition system

Procedure:

-

Subject Preparation: The subject lies supine with the forearm supported above the level of the heart.

-

Gauge Placement: A strain gauge is placed around the widest part of the forearm.

-

Cuff Placement: A venous occlusion cuff is placed around the upper arm, and an arterial occlusion cuff is placed around the wrist to exclude hand circulation.

-

Baseline Measurement: Record baseline forearm volume.

-

Venous Occlusion: Inflate the venous occlusion cuff to a pressure below diastolic blood pressure (e.g., 40-50 mmHg) for a short period (e.g., 7-10 seconds).[17]

-

Measurement: The strain gauge measures the increase in forearm circumference, which is proportional to the arterial inflow.

-

Repetitions: Repeat the measurement several times to obtain an average baseline blood flow.

-

Drug Administration: Administer ketanserin or placebo.

-

Post-Drug Measurement: Repeat the venous occlusion plethysmography measurements at specified time points after drug administration.

-

Data Analysis: Calculate forearm blood flow (in mL/100mL of tissue/min) before and after ketanserin administration. A significant increase in forearm blood flow indicates vasodilation.

Visualizing Workflows and Logical Relationships

Experimental Workflow for a Ketanserin Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating the effects of ketanserin.

Logical Relationship of Ketanserin's Dual Antagonism

This diagram illustrates how the dual antagonism of ketanserin at both 5-HT2A and alpha-1 adrenergic receptors contributes to its overall physiological effects.

Conclusion

The alpha-1 adrenergic blocking activity of ketanserin is a pivotal component of its therapeutic profile, contributing significantly to its vasodilatory and antihypertensive effects. This technical guide has provided a detailed examination of these effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and research workflows. For researchers and drug development professionals, a thorough understanding of ketanserin's dual antagonism is essential for its optimal clinical application and for the development of future cardiovascular therapies with refined pharmacological targets. The interplay between its alpha-1 and 5-HT2A receptor blocking properties underscores the complexity of cardiovascular regulation and offers a compelling example of multi-target drug action.

References

- 1. Hemodynamic effects of the anti-hypertensive agent ketanserin in hypertension in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ketanserin? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Long-term effects on central haemodynamics and body fluid volumes of ketanserin in essential hypertension studies at rest and during dynamic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketanserin in the acute management of severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haemodynamic and humoral responses to chronic ketanserin treatment in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haemodynamic effects of ketanserin following coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of ketanserin on hemodynamics, plasma-catecholamine concentrations, and serotonin uptake by platelets in volunteers and patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of ketanserin on central haemodynamics and coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. The use of strain-gauge plethysmography in the functional assessment of chronic venous disease: five-year experience at a single centre - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Getting the most from venous occlusion plethysmography: proposed methods for the analysis of data with a rest/exercise protocol - PMC [pmc.ncbi.nlm.nih.gov]

Sufrexal (Ketanserin): An In-Depth Technical Guide to its Impact on Epithelialization and Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufrexal, with the active ingredient ketanserin (B1673593), is a selective antagonist of the serotonin (B10506) 5-HT2A receptor. This technical guide provides a comprehensive overview of the scientific evidence detailing the impact of this compound on the intricate processes of epithelialization and wound healing. It consolidates preclinical and clinical data, outlines detailed experimental methodologies, and elucidates the underlying signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development in the field of tissue repair and regeneration.

Introduction: The Role of Serotonin in Wound Healing

The wound healing cascade is a complex biological process involving inflammation, proliferation, and remodeling. Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, has been identified as a significant modulator of this process. While essential for initiating certain healing responses, excessive serotonin activity, particularly through the 5-HT2A receptor, can contribute to a pro-inflammatory state and impede healing, especially in chronic wounds.[1][2] this compound (ketanserin) acts as a selective antagonist at these 5-HT2A receptors, thereby mitigating the detrimental effects of serotonin overstimulation and promoting a more favorable environment for wound repair.[3]

Mechanism of Action: The 5-HT2A Signaling Cascade

Ketanserin exerts its therapeutic effects by blocking the downstream signaling cascade initiated by the binding of serotonin to the 5-HT2A receptor on various skin cells, including fibroblasts and keratinocytes. This G-protein coupled receptor (GPCR) primarily signals through the Gq alpha subunit.

Signaling Pathway Overview:

-

Serotonin Binding: Serotonin binds to the 5-HT2A receptor.

-

Gq Protein Activation: The receptor activates the Gq protein.

-

PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & PKC Activation: IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).

-

MAP Kinase Activation: These events lead to the phosphorylation and activation of Mitogen-Activated Protein (MAP) kinases, including Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAP kinase.

-

Cellular Response: Activated MAP kinases translocate to the nucleus and regulate the activity of transcription factors that control genes involved in inflammation, proliferation, migration, and extracellular matrix (ECM) synthesis.

This compound's Intervention: By competitively binding to the 5-HT2A receptor, this compound prevents the initiation of this cascade, thereby reducing the pro-inflammatory and potentially anti-proliferative signals mediated by excessive serotonin.

Impact on Epithelialization and Wound Healing: Quantitative Data

This compound has been evaluated in both preclinical and clinical settings, demonstrating a positive impact on wound healing, particularly in chronic and ischemic wounds.

Preclinical Data

Preclinical studies in murine models have shown that topical application of ketanserin significantly accelerates both epithelialization and neovascularization.

| Study Type | Animal Model | Wound Type | Ketanserin Concentration | Key Findings | Reference |

| In Vivo | Hairless Mouse Ear | Full-thickness skin wound | 2% and 20% (w/v) | Significantly accelerated vascular and epithelial rates of wound healing (p < 0.001). | [3] |

Clinical Data

Clinical trials have primarily focused on the efficacy of this compound in chronic wounds, such as diabetic foot ulcers.

| Study Design | Patient Population | Wound Type | Treatment | Duration | Key Findings | Reference |

| Randomized, Single-Blind | 140 NIDDM patients | Diabetic Foot Ulcers (Wagner 2 & 3) | 2% Ketanserin gel vs. Saline | 12 weeks | 87% average reduction in ulcer area with ketanserin vs. 63% with placebo (p < 0.001). | |

| Double-Blind | 72 patients | Decubitus, Venous, and Ischemic Skin Ulcers | 2% Ketanserin ointment vs. Placebo | Not specified | 150% increase in the initial velocity of wound closure with ketanserin. Significant improvement in granulation tissue formation and epithelialization. | |

| Double-Blind | 35 patients | Surgical wounds (head and neck) | 2% Ketanserin gel vs. Placebo | Until healed | No significant difference in healing rate on normally vascularized skin. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on wound healing.

In Vivo Murine Splinted Excisional Wound Model

This model is designed to mimic human wound healing by preventing wound contraction, thus emphasizing healing through granulation and re-epithelialization.[1][5][6][7]

Protocol:

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

Anesthesia: Administer appropriate anesthesia (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

-

Hair Removal: Shave the dorsal surface and apply a depilatory cream to ensure a clean surface.

-

Wound Creation: Create two full-thickness excisional wounds on the dorsum using a 6-mm or 8-mm biopsy punch.

-

Splint Application: Place a silicone splint around each wound and secure it with sutures and tissue adhesive.

-

Treatment: Apply a standardized amount of topical ketanserin gel (e.g., 2%) or placebo to the respective wounds daily.

-

Dressing: Cover the wounds with a semi-occlusive dressing.

-

Wound Area Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) and calculate the wound area using image analysis software (e.g., ImageJ).

-

Histological Analysis: At the end of the experiment, euthanize the animals and harvest the wound tissue. Fix in 10% neutral buffered formalin, embed in paraffin, and section for staining.

-

Epithelialization and Neovascularization Assessment:

-

Hematoxylin and Eosin (H&E) Staining: To assess the extent of re-epithelialization by measuring the length of the neo-epidermis.

-

Immunohistochemistry: Stain for markers of proliferation (e.g., Ki67, PCNA) in the neo-epidermis and markers of neovascularization (e.g., CD31) in the granulation tissue.[8]

-

In Vitro Scratch Wound Healing Assay

This assay is used to study cell migration and proliferation in a two-dimensional culture.[9][10]

Protocol:

-

Cell Culture: Culture human keratinocytes or dermal fibroblasts in appropriate media until they form a confluent monolayer in a multi-well plate.

-

Inhibition of Proliferation (Optional): To specifically study migration, treat the cells with mitomycin-C (e.g., 10 µg/mL) for 2 hours to arrest cell division.

-

Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

-

Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.

-

Treatment: Add fresh culture medium containing different concentrations of ketanserin or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points at each time point using image analysis software. Calculate the rate of wound closure.

Conclusion

This compound (ketanserin), through its selective antagonism of the 5-HT2A receptor, demonstrates a significant positive impact on epithelialization and overall wound healing, particularly in compromised wound environments. The compiled preclinical and clinical data provide a strong rationale for its use in promoting tissue repair. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a foundational resource for further research and development in the field of wound therapeutics. Future investigations should continue to explore the precise molecular targets downstream of the 5-HT2A receptor to further refine therapeutic strategies for a variety of wound types.

References

- 1. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Serotonin during Skin Healing in Post-Thermal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketanserin accelerates wound epithelialization and neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of ketanserin on healing of fresh surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of in vitro scratch wound assay experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repo.uni-hannover.de [repo.uni-hannover.de]

An In-depth Technical Guide to the Off-Target Effects of Ketanserin in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Ketanserin (B1673593) observed in preclinical research. Ketanserin, a potent antagonist of serotonin (B10506) 5-HT2A receptors, is also known to interact with other receptors, which can lead to a range of physiological effects. Understanding these off-target interactions is crucial for the accurate interpretation of preclinical data and for the development of more selective pharmacological agents. This document summarizes key quantitative data, details common experimental protocols used to assess these effects, and visualizes the associated signaling pathways.

Data Presentation: Off-Target Binding Affinities of Ketanserin

The following table summarizes the binding affinities (Ki) of Ketanserin for its primary and key off-target receptors as determined in various preclinical studies. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue Source | Reference |

| Primary Target | |||

| 5-HT2A | 2 - 3 | Rodent | [1] |

| 2 - 3 | Primate (including Human) | [1] | |

| Off-Target Receptors | |||

| α1-Adrenergic | ~40 | Not Specified | [1] |

| 10 | Rat Forebrain | [2] | |

| H1 Histamine (B1213489) | 2 | Not Specified | [1] |

| 5-HT2C | 28 | Rodent | [1] |

| 130 | Primate (including Human) | [1] | |

| α2-Adrenergic | ~200 | Not Specified | [1] |

| 5-HT6 | ~300 | Not Specified | [1] |

| Dopamine D1 | ~300 | Not Specified | [1] |

| Dopamine D2 | ~500 | Not Specified | [1][2] |

Experimental Protocols

The characterization of Ketanserin's off-target effects relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in preclinical research.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the displacement of a radiolabeled ligand by the test compound (e.g., Ketanserin).

a. α1-Adrenergic Receptor Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Ki) of Ketanserin for α1-adrenergic receptors.

-

Materials:

-

Membrane Preparation: Homogenates from tissues expressing α1-adrenergic receptors (e.g., rat brain cortex).[4]

-

Radioligand: [3H]prazosin, a selective α1-adrenergic receptor antagonist.[4]

-

Test Compound: Ketanserin.

-

Non-specific Binding Control: A high concentration of an unlabeled α1-adrenergic antagonist (e.g., phentolamine).[4]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4]

-

Filtration Apparatus: Glass fiber filters and a cell harvester.[4]

-

-

Procedure:

-

Membrane Preparation: Tissue is homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a specific protein concentration.[4]

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[3]

-

Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.[3]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[3]

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Ketanserin that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

b. H1 Histamine Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Ketanserin for H1 histamine receptors.

-

Methodology: The protocol is similar to the α1-adrenergic receptor binding assay, with the following modifications:

-

Radioligand: [3H]pyrilamine or [3H]mepyramine, selective H1 histamine receptor antagonists.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., diphenhydramine).

-

Functional Assays